N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a type of fused heterocyclic systems that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps. One method involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This results in the transformation of the starting materials into pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
Insecticidal and Antibacterial Potential
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide, due to its structural similarity to pyrazolo[3,4-d]pyrimidine derivatives, may have potential applications in insecticidal and antibacterial treatments. Research involving the synthesis of pyrimidine linked pyrazole heterocyclics, which are structurally related, has shown effectiveness against certain Pseudococcidae insects and selected microorganisms, indicating a potential for this compound to be explored in similar applications (Deohate & Palaspagar, 2020).
Antitumor Activity
Compounds with the pyrazolo[3,4-d]pyrimidine moiety, akin to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide, have been investigated for their antitumor activity. A study involving the synthesis and evaluation of these compounds demonstrated their potential to inhibit cancer cell proliferation and act as proapoptotic agents by interfering with the phosphorylation of Src, a protein involved in cancer cell growth and survival (Carraro et al., 2006).
Antimicrobial Properties
The antimicrobial activity of new heterocycles incorporating a pyrimidine ring, which shares structural features with N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide, has been documented. These compounds were tested against various microbial strains, showing moderate antimicrobial activity, suggesting a potential research avenue for the compound in antimicrobial applications (Farag et al., 2009).
Anti-Inflammatory and Analgesic Effects
Research on related pyrazolo pyrimidine derivatives has identified compounds with significant anti-inflammatory and analgesic effects, potentially due to the inhibition of cyclooxygenase-2 activity. This suggests that N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide could be explored for its efficacy in similar therapeutic applications (Devesa et al., 2004).
Potential in Neuroinflammation Imaging
Compounds structurally akin to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide have been synthesized and evaluated for their binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammation. These studies, involving radiolabeling and positron emission tomography (PET) imaging, indicate a potential research direction for the subject compound in neuroinflammation imaging and related neurological disorders (Damont et al., 2015).
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-16(2,3)21-14-12(9-18-21)15(23)20(10-17-14)19-13(22)8-11-6-4-5-7-11/h9-11H,4-8H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTODWCNPJNLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.